

Validation of HPLC methods for the analysis of Disperse Yellow 211

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Compound of Interest

Compound Name: Disperse yellow 211

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A Comparative Guide to HPLC Methods for the Analysis of Disperse Yellow 211

For researchers, scientists, and drug development professionals, the accurate and precise quantification of dyes such as C.I. **Disperse Yellow 211** is crucial for quality control and safety assessment. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for this purpose, offering high resolution and sensitivity. This guide provides a comparative overview of HPLC-based methods applicable to the analysis of **Disperse Yellow 211**, supported by experimental data from existing literature on this and similar dyes.

Comparison of Analytical Methods

While a fully validated, publicly available HPLC method specifically for the quantitative analysis of **Disperse Yellow 211** is not extensively documented, methods for similar disperse dyes and initial characterization of **Disperse Yellow 211** provide a strong foundation. The primary alternative to traditional HPLC with UV-Vis detection is the coupling of HPLC with mass spectrometry (HPLC-MS), which offers enhanced selectivity and sensitivity.

Key Performance Metrics:

The validation of an analytical method ensures its reliability for the intended purpose. Key parameters include linearity, the limit of detection (LOD), the limit of quantification (LOQ), accuracy (as recovery), and precision (as relative standard deviation, RSD). The following table summarizes typical performance data for HPLC methods used for disperse dyes, which can be considered target validation parameters for a **Disperse Yellow 211** method.

Performance Metric	HPLC-DAD	HPLC-MS/MS
Linearity (r^2)	>0.995	>0.995
LOD	1.0 - 2.0 mg/kg	1.0 µg/kg
LOQ	3.0 - 6.0 mg/kg	3.0 µg/kg
Accuracy (% Recovery)	92.1% - 98.7%	92.1% - 98.7%
Precision (%RSD)	< 8.0%	< 8.0%

Data presented is based on a validated method for Disperse Yellow 23 and serves as a representative example.^[1]

Experimental Protocols

Below are experimental protocols that can be adapted for the analysis of **Disperse Yellow 211**. Method 1 provides direct LC-MS conditions used for the identification of **Disperse Yellow 211**. Method 2 is a general HPLC-PDA-MS method for disperse dyes, based on the DIN 54231 standard, which can be optimized for **Disperse Yellow 211**.

Method 1: LC-MS for Identification of Disperse Yellow 211

This method has been used for the direct identification of **Disperse Yellow 211** from solutions.

Sample Preparation:

- Prepare a solution of approximately 20 ppm of the dye in an 80:20 mixture of acetonitrile and water.^[2]

Chromatographic and Mass Spectrometric Conditions:

- System: LC-MS system with direct injection capability.^[2]
- Mobile Phase: A mixture of acetonitrile and water at a ratio of 9:1.^[2]

- Flow Rate: 0.5 mL/min.[2]
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2]
- MS Parameters:[2]
 - Gas Temperature: 325°C
 - Drying Gas Flow: 8 L/min
 - Nebulizer Pressure: 50 psi
 - Vcap Voltage: 4000 V
 - Fragmentor Voltage: 170 V

Method 2: General Purpose HPLC-PDA-MS for Disperse Dyes (Adaptable for Disperse Yellow 211)

This method is based on the DIN 54231 standard procedure for the analysis of disperse dyes and can be adapted for the validation of a quantitative method for **Disperse Yellow 211**.

Sample Preparation:

- Textile Extraction: An organic solvent extraction, often facilitated by ultrasonication, is a common procedure for extracting disperse dyes from textiles.[3]
- Standard Preparation: Prepare individual stock solutions of **Disperse Yellow 211** in a suitable solvent (e.g., methanol or dimethylformamide). From the stock solution, prepare a series of calibration standards by dilution.[3]

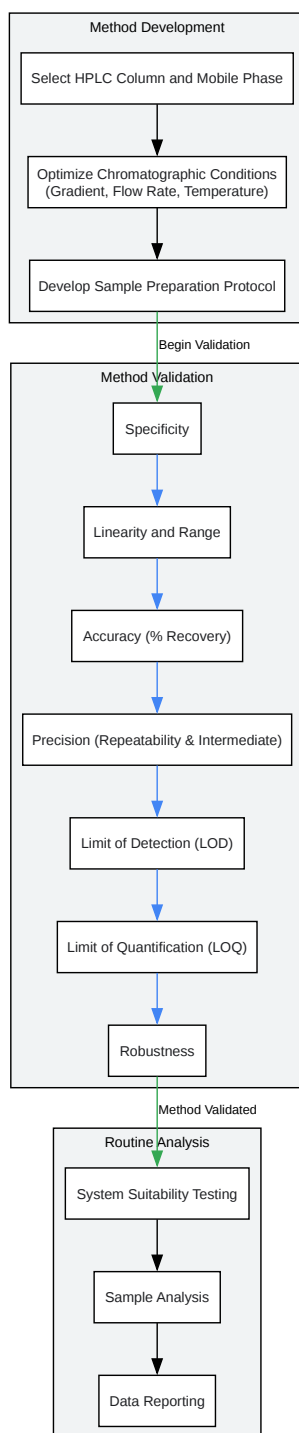
Chromatographic and Mass Spectrometric Conditions:

- System: An HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector, coupled to a mass spectrometer.[4]
- Column: A reversed-phase C18 column (e.g., 2.1 x 150 mm, 5.0-µm particle size) is commonly used.[4]

- Mobile Phase: A gradient elution using a mixture of an aqueous component (e.g., water with 0.1% formic acid or an ammonium acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical for separating disperse dyes.[3][4]
 - Example Gradient: 40% organic phase at 0 min, ramping to 98% over approximately 17 minutes.[4]
- Flow Rate: A typical flow rate is around 1.0 mL/min.
- Column Temperature: Maintained at a constant temperature, for example, 30°C.[4]
- PDA Detection: Wavelength scanning from 210 to 800 nm to determine the maximum absorption wavelength for **Disperse Yellow 211**. [4]
- MS Detection:
 - Ionization Mode: ESI positive mode is generally suitable for disperse dyes.[4]
 - Data Acquisition: Can be performed in full scan mode to identify the parent ion or in Selected Ion Recording (SIR) for enhanced sensitivity and specificity.[4]

Workflow and Pathway Visualizations

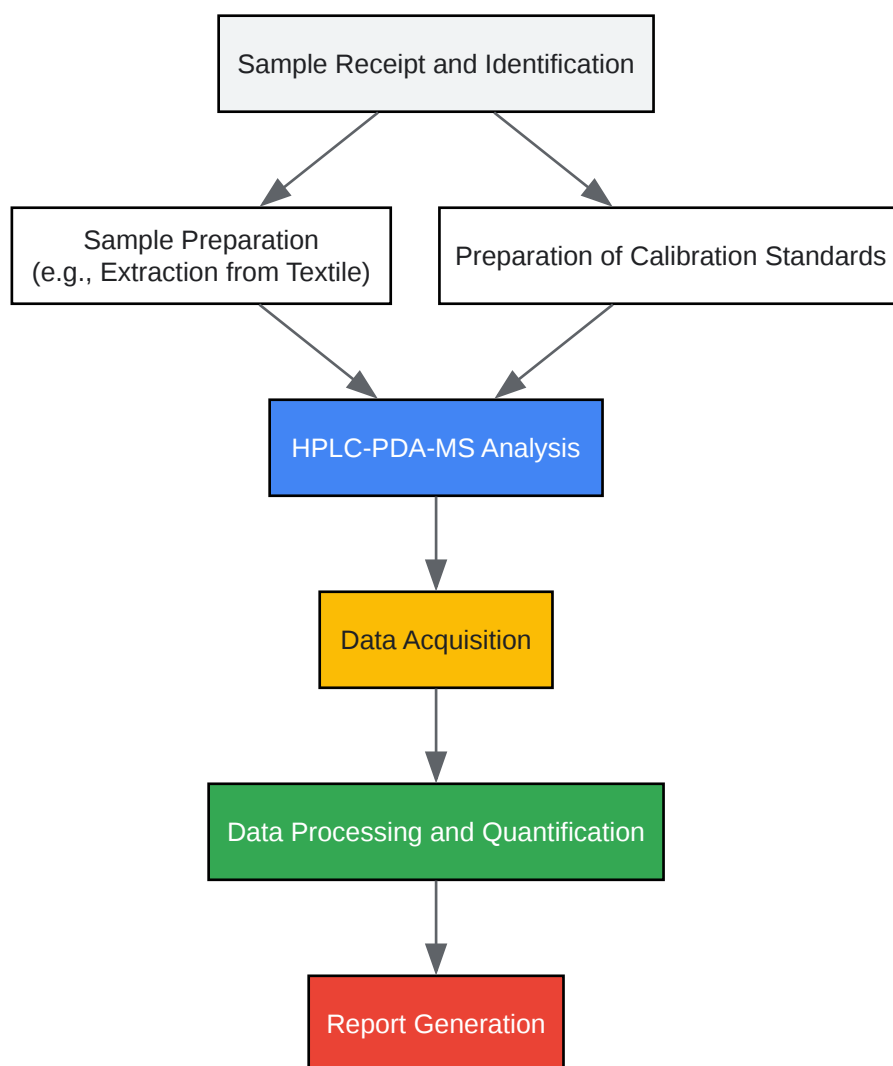
General Workflow for HPLC Method Validation



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Caption: General workflow for the development and validation of an HPLC method.

Logical Flow for Sample Analysis



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Caption: Logical workflow for the analysis of **Disperse Yellow 211** in a sample.

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